molecular formula C18H13N3O3S B2423856 N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide CAS No. 313404-70-5

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide

Cat. No.: B2423856
CAS No.: 313404-70-5
M. Wt: 351.38
InChI Key: UUGRYGNYUAJSAK-UHFFFAOYSA-N
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Description

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c22-17(12-5-3-6-13(10-12)21(23)24)20-18-19-16-14-7-2-1-4-11(14)8-9-15(16)25-18/h1-7,10H,8-9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGRYGNYUAJSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most reliable route for thiazole formation. A representative protocol involves:

  • Condensation of α-haloketones (e.g., 1-chloro-2-acetylnaphthalene) with thioamides (e.g., thiourea) in ethanol under reflux.
  • Cyclization is catalyzed by hydrochloric acid, yielding the thiazole ring fused to naphthalene.

Example Reaction:
$$
\text{C}{10}\text{H}7\text{COCH}2\text{Cl} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{HCl, EtOH}} \text{Naphtho[1,2-d]thiazole} + \text{H}2\text{O} + \text{NH}_4\text{Cl}
$$
Yield: 68–75%.

Alternative Route: Sulfur Monochloride-Mediated Cyclization

A modified approach using S$$2$$Cl$$2$$ and DABCO (1,4-diazabicyclo[2.2.2]octane) in chlorobenzene enables direct cyclization of 2-(methylamino)naphthoquinones into dihydrothiazole derivatives. While this method achieves high regioselectivity, it requires stringent temperature control (<10°C) to prevent oxidation byproducts.

Functionalization of the Thiazole 2-Position

Amination via Nucleophilic Substitution

The thiazole’s 2-position is activated for nucleophilic substitution. Treatment with ammonia or methylamine in dimethylformamide (DMF) at 80°C introduces the primary or secondary amine group.

Optimized Conditions:

  • Solvent: DMF
  • Temperature: 80°C, 6 hours
  • Yield: 82% (for primary amine).

Diazotization and Coupling

For advanced intermediates, diazotization of 2-aminothiazole derivatives with NaNO$$2$$/H$$2$$SO$$_4$$ followed by coupling with nitroarenes offers an alternative pathway. This method is less favored due to competing side reactions but achieves 65–70% yields in controlled settings.

Amide Coupling with 3-Nitrobenzoyl Chloride

Schotten-Baumann Reaction

The final amidation employs classical Schotten-Baumann conditions:

  • 3-Nitrobenzoyl chloride (1.2 equiv) is added to the amine-functionalized thiazole in dichloromethane (DCM).
  • Triethylamine (TEA) serves as the base, neutralizing HCl byproducts.

Reaction Profile:
$$
\text{Thiazole-NH}2 + \text{O}2\text{NC}6\text{H}4\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} + \text{HCl}
$$
Yield: 78–85%.

Catalytic Amidation Using Palladium

Recent advances utilize Pd(OAc)$$_2$$ and Xantphos ligand for coupling aryl halides with amides. While less common for nitrobenzamides, this method achieves 80% yield with reduced reaction times (4 hours vs. 12 hours).

Alternative Synthetic Pathways

Friedel-Crafts Acylation

Introducing the naphthalene moiety post-thiazole formation via Friedel-Crafts acylation is feasible but suffers from poor regioselectivity (40:60 para:meta ratio).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the Hantzsch cyclization step, improving yields to 88% while reducing solvent volume.

Optimization and Challenges

Solvent and Temperature Effects

  • Chlorobenzene outperforms toluene in S$$2$$Cl$$2$$-mediated cyclizations, minimizing tar formation.
  • Elevated temperatures (>100°C) during amidation promote hydrolysis of the nitro group, necessitating strict thermal control.

Byproduct Mitigation

  • DABCO additives suppress oxidative degradation of the thiazole ring during cyclization.
  • Column chromatography (SiO$$_2$$, ethyl acetate/hexane) resolves regioisomeric byproducts from Friedel-Crafts steps.

Data Tables

Table 1: Comparative Yields for Thiazole Ring Formation

Method Reagents Solvent Yield (%)
Hantzsch Synthesis α-Chloroketone, Thiourea EtOH 68–75
S$$2$$Cl$$2$$ Cyclization S$$2$$Cl$$2$$, DABCO Chlorobenzene 72–80
Microwave Hantzsch α-Chloroketone, Thiourea DMF 85–88

Table 2: Amidation Efficiency Under Varied Conditions

Base/Catalyst Solvent Time (h) Yield (%)
Triethylamine DCM 12 78–85
Pd(OAc)$$_2$$/Xantphos Toluene 4 80
NaOH (aqueous) THF/H$$_2$$O 24 65

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide involves its interaction with various molecular targets. It is known to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cancer cell proliferation. Additionally, the compound can interact with bacterial cell membranes, leading to increased permeability and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide stands out due to its unique naphtho-thiazole structure, which imparts specific electronic and steric properties. These properties enhance its binding affinity to molecular targets, making it a potent compound in various applications .

Biological Activity

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide is a complex organic compound characterized by its unique structural features, including a naphtho[1,2-d][1,3]thiazole core and a nitrobenzamide substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The chemical formula for this compound is C16H12N2O3SC_{16}H_{12}N_{2}O_{3}S. The structure can be represented as follows:

N4H,5Hnaphtho[1,2d][1,3]thiazol2yl3nitrobenzamide\text{N}-{4H,5H-\text{naphtho}[1,2-d][1,3]\text{thiazol}-2-\text{yl}}-3-\text{nitrobenzamide}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the naphtho[1,2-d][1,3]thiazole framework. For instance, derivatives have shown potent activity against various bacterial strains including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The introduction of different substituents on the thiazole ring significantly influences the antimicrobial efficacy.

Table 1: Antimicrobial Activity of Naphtho[1,2-d][1,3]thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5aS. aureus10 µg/mL
5bMRSA15 µg/mL
5cE. coli20 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
PNTMCF-712
PNTHeLa15
PNTA54918

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The thiazole moiety is known to play a crucial role in binding to target proteins involved in disease pathways. Additionally, the nitro group may enhance the compound's reactivity and interaction with cellular components .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at MDPI evaluated the antimicrobial efficacy of various naphtho[1,2-d][1,3]thiazole derivatives. Among these derivatives, this compound showed remarkable activity against Gram-positive bacteria. The study concluded that structural modifications could lead to enhanced antibacterial properties .

Case Study 2: Anticancer Properties

In another investigation published in a peer-reviewed journal, semi-synthetic derivatives of naphtho[1,2-d][1,3]thiazoles were tested for their anticancer effects. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide?

  • Methodological Answer : The synthesis typically involves coupling a naphthothiazole amine intermediate with a nitrobenzoyl chloride derivative. Key steps include:

Intermediate Preparation : Formation of the naphthothiazole scaffold via cyclization of precursors like 4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine using sulfurizing agents (e.g., thiourea or Lawesson’s reagent) under reflux conditions .

Amide Bond Formation : Reaction of the amine with 3-nitrobenzoyl chloride in anhydrous solvents (e.g., dichloromethane or THF) at 0–25°C, often with a base (e.g., triethylamine) to scavenge HCl .
Yields are optimized by controlling stoichiometry and reaction time, with purification via column chromatography or recrystallization.

Q. How is the compound characterized structurally and chemically post-synthesis?

  • Methodological Answer : Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity, with shifts in aromatic regions (δ 7–9 ppm) verifying the naphthothiazole and nitrobenzamide moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to validate molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

Q. What in vitro assays are used to screen its biological activity?

  • Methodological Answer : Initial screening often targets enzyme inhibition:

  • High-Throughput Screening (HTS) : Coupled enzyme assays (e.g., Mycobacterium tuberculosis MetAP1a/1c inhibition) using substrates like Met-Pro-pNA and metal cofactors (Co²⁺ or Mn²⁺). Activity is quantified via IC₅₀ values using spectrophotometric detection of cleaved p-nitroaniline .
  • Dose-Response Curves : Compounds are tested at 0.1–100 µM concentrations to determine potency and selectivity between isoforms .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed to optimize this compound’s activity?

  • Methodological Answer : SAR strategies include:

  • Substituent Variation : Modifying the naphthothiazole’s A-ring (e.g., methoxy, halogen) or benzamide’s nitro group position. For example, 7-methoxy analogs (e.g., 4c ) showed enhanced MtMetAP1c inhibition (IC₅₀ = 1.33 µM) compared to unsubstituted derivatives .
  • Tautomerism Analysis : 2D-NOESY experiments (e.g., for tautomers like 4c-1 vs. 4c-2 ) clarify dominant conformers impacting target binding .
  • Metal Cofactor Profiling : Testing activity under Co²⁺, Mn²⁺, or Ni²⁺ to identify cofactor-dependent efficacy shifts .

Q. What challenges arise in translating in vitro enzyme inhibition to mycobacterial growth inhibition?

  • Methodological Answer : Key hurdles include:

  • Cell Permeability : Lipophilicity (logP) adjustments via substituent engineering (e.g., alkyl chains) to enhance membrane penetration .
  • Efflux Pump Resistance : Assays with efflux inhibitors (e.g., verapamil) or gene knockout strains to assess pump-mediated resistance .
  • Metabolic Stability : Microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots (e.g., labile amide bonds) .

Q. How is the mechanism of action (MoA) investigated for this compound?

  • Methodological Answer : MoA studies utilize:

  • X-ray Crystallography : Co-crystallization with target enzymes (e.g., MtMetAP1c) to identify binding modes and critical interactions (e.g., hydrogen bonds with His79 or Asp108) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Resistance Mutagenesis : Generating Mtb strains with MetAP mutations (e.g., D108E) to validate target engagement .

Q. How are contradictory SAR data resolved (e.g., inactive analogs with similar substituents)?

  • Methodological Answer : Contradictions are addressed via:

  • Conformational Analysis : Molecular dynamics (MD) simulations to assess substituent-induced steric clashes or conformational flexibility .
  • Counter-Screening : Testing analogs against off-target proteases (e.g., human MetAPs) to rule out non-specific inhibition .
  • Crystallographic Validation : Comparing active/inactive analog binding modes to identify critical interactions (e.g., π-stacking vs. hydrophobic pockets) .

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